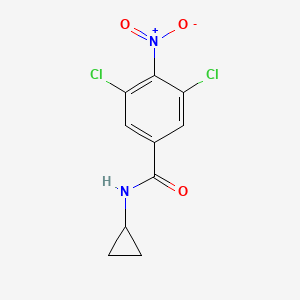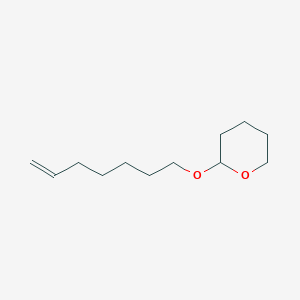
2-(6-hepten-1-yloxy)tetrahydro-2H-Pyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-Hepten-1-yloxy)tetrahydro-2H-Pyran is an organic compound that belongs to the class of tetrahydropyrans This compound is characterized by a tetrahydropyran ring substituted with a hepten-1-yloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-hepten-1-yloxy)tetrahydro-2H-Pyran typically involves the reaction of tetrahydropyran with 6-hepten-1-ol under acidic conditions. The reaction is catalyzed by an acid such as p-toluenesulfonic acid, which facilitates the formation of the ether linkage between the tetrahydropyran ring and the hepten-1-yloxy group. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is typically purified using distillation or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(6-Hepten-1-yloxy)tetrahydro-2H-Pyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond in the hepten-1-yloxy group to a single bond, forming saturated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hepten-1-yloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions using palladium on carbon as a catalyst are typical.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of heptanal or heptanoic acid derivatives.
Reduction: Formation of 2-(6-heptyloxy)tetrahydro-2H-Pyran.
Substitution: Formation of substituted tetrahydropyran derivatives.
Wissenschaftliche Forschungsanwendungen
2-(6-Hepten-1-yloxy)tetrahydro-2H-Pyran has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Wirkmechanismus
The mechanism of action of 2-(6-hepten-1-yloxy)tetrahydro-2H-Pyran involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The hepten-1-yloxy group can participate in hydrophobic interactions, while the tetrahydropyran ring can engage in hydrogen bonding and van der Waals interactions. These interactions can influence various biochemical pathways, leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Tetrahydro-2-(2-propynyloxy)-2H-pyran: Similar structure but with a propynyloxy group instead of a hepten-1-yloxy group.
2H-Pyran-2-one, tetrahydro-6-(2-pentenyl)-: Contains a pentenyl group instead of a heptenyl group.
Uniqueness: 2-(6-Hepten-1-yloxy)tetrahydro-2H-Pyran is unique due to the presence of the hepten-1-yloxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C12H22O2 |
|---|---|
Molekulargewicht |
198.30 g/mol |
IUPAC-Name |
2-hept-6-enoxyoxane |
InChI |
InChI=1S/C12H22O2/c1-2-3-4-5-7-10-13-12-9-6-8-11-14-12/h2,12H,1,3-11H2 |
InChI-Schlüssel |
UVPIXNHLSAZQFK-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCCCCOC1CCCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(2,4-Dimethyl-phenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13946219.png)
![2-Butylbicyclo[2.2.1]heptane](/img/structure/B13946222.png)

![3-(piperidin-4-ylmethyl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B13946234.png)
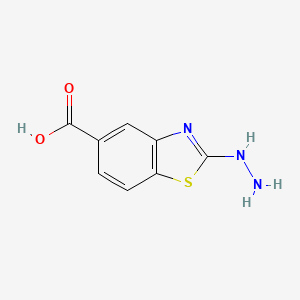

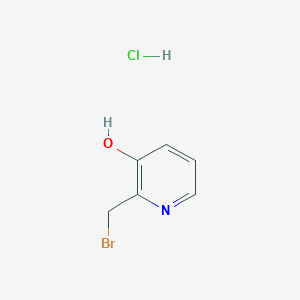


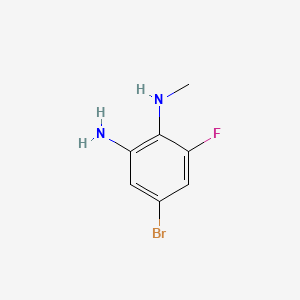
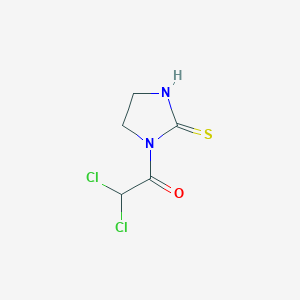
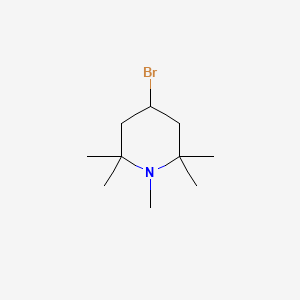
![2-Cyclopropyl-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13946300.png)
